Mal-PEG12-CHO
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Overview
Description
Mal-PEG12-CHO is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG12-CHO is synthesized through a series of chemical reactions involving the conjugation of maleimide and aldehyde functional groups to a PEG chain. The typical synthetic route involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a tosylated PEG intermediate.
Conjugation with Maleimide: The tosylated PEG intermediate is then reacted with maleimide to form a PEG-maleimide conjugate.
Introduction of Aldehyde Group: The PEG-maleimide conjugate is further reacted with an aldehyde-containing reagent to introduce the aldehyde functional group, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields and purity. The final product is purified using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG12-CHO undergoes various chemical reactions, including:
Conjugation Reactions: The maleimide group reacts with thiol-containing compounds to form stable thioether bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution Reactions: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Conjugation Reactions: Thiol-containing compounds, such as cysteine or glutathione, under mild conditions (pH 7-8).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Thioether Bonds: Formed from conjugation reactions with thiol-containing compounds.
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
Scientific Research Applications
Mal-PEG12-CHO has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of drug delivery systems and nanotechnology.
Mechanism of Action
Mal-PEG12-CHO functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-CHO: A shorter PEG-based PROTAC linker with similar functional groups.
Mal-PEG8-CHO: An intermediate-length PEG-based PROTAC linker.
Mal-PEG24-CHO: A longer PEG-based PROTAC linker with extended chain length.
Uniqueness
Mal-PEG12-CHO is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .
Properties
Molecular Formula |
C30H53NO15 |
---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C30H53NO15/c32-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-31-29(33)1-2-30(31)34/h1-2,4H,3,5-28H2 |
InChI Key |
CEJNVBHGVGFYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
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